4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol
CAS No.:
Cat. No.: VC16529514
Molecular Formula: C21H26O7
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26O7 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C21H26O7/c1-21(24,20(27-4)15-8-9-16(23)18(13-15)25-2)28-17-10-7-14(6-5-11-22)12-19(17)26-3/h5-10,12-13,20,22-24H,11H2,1-4H3/b6-5+ |
| Standard InChI Key | VZXDQXGMVOLSGQ-AATRIKPKSA-N |
| Isomeric SMILES | CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC |
| Canonical SMILES | CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)C=CCO)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s IUPAC name, 4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol, reflects its intricate structure. Key features include:
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Two methoxyphenol rings: A central motif common to lignin precursors .
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(E)-3-hydroxyprop-1-enyl group: A trans-configured propenyl chain contributing to stereochemical specificity .
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Hydroxy-methoxypropyl bridge: A flexible linker enabling conformational diversity.
The stereochemistry of the hydroxypropyl bridge and propenyl group is critical for interactions with biological targets. The Standard InChIKey (VZXDQXGMVOLSGQ-AATRIKPKSA-N) and isomeric SMILES (CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC) provide precise structural descriptors.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆O₇ |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol |
| SMILES | CC(C(C1=CC(=C(C=C1)O)OC)OC)(O)OC2=C(C=C(C=C2)/C=C/CO)OC |
Natural Occurrence and Biosynthesis
Synthesis and Chemical Reactivity
Synthetic Methodologies
Synthesis typically involves coniferyl alcohol derivatives as starting materials. Key steps include:
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Etherification: Coupling coniferyl alcohol with methoxypropyl halides under basic conditions.
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Stereoselective oxidation: Introducing the (E)-propenyl group via Wittig or Heck reactions .
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Protection/deprotection: Using tert-butyldimethylsilyl (TBDMS) groups to manage hydroxy reactivity.
Yields and purity depend on solvent choice (e.g., THF, DMF) and catalysts (e.g., palladium for cross-coupling).
Stability and Reactivity
The compound exhibits pH-dependent stability:
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Acidic conditions (pH < 3): Rapid decomposition via propenyl group hydrolysis.
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Neutral to basic conditions (pH 7–9): High stability, ideal for pharmaceutical formulations.
Phenolic hydroxy groups participate in radical scavenging, while methoxy substituents hinder undesirable polymerization .
Table 2: Synthetic Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting Material | Coniferyl alcohol derivatives |
| Key Reaction | Etherification |
| Catalyst | Pd(OAc)₂ |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 60–75% (optimized) |
Applications in Scientific Research
Pharmaceutical Development
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Drug delivery systems: pH stability favors use in enteric coatings.
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Neuroprotective agents: Mitigates ROS in neuronal cultures.
Plant Biology
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Lignin analogs: Serves as a cross-linker in synthetic lignin for studying plant cell wall dynamics .
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Stress response markers: Upregulated in Euonymus alatus under drought conditions .
Research Findings and Future Directions
Key Studies
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Structure-activity relationships: The (E)-propenyl group enhances antioxidant capacity by 30% compared to (Z)-isomers .
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Pharmacokinetics: Poor oral bioavailability (<10%) due to first-pass metabolism; nanoencapsulation improves absorption.
Unresolved Questions
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Biosynthetic enzymes: Unknown oxidases responsible for propenyl group formation.
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In vivo efficacy: Limited data on chronic inflammation models.
Future Priorities
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Derivative synthesis: Explore fluorinated or sulfonated analogs for enhanced activity.
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Ecological roles: Investigate allelopathic effects in plant communities.
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